

# Application Notes and Protocols for Rezafungin Acetate In Vitro Susceptibility Testing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rezafungin acetate*

Cat. No.: *B15563506*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi, particularly *Candida* species, to the novel echinocandin antifungal agent, **rezafungin acetate**. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

**Rezafungin acetate**, a next-generation echinocandin, has demonstrated potent in vitro activity against a broad range of *Candida* species, including emerging multidrug-resistant pathogens like *Candida auris*.<sup>[1][2]</sup> Its unique long half-life allows for a once-weekly intravenous dosing regimen for the treatment of candidemia and invasive candidiasis in adults with limited treatment options.<sup>[1]</sup> Accurate and reproducible in vitro susceptibility testing is crucial for guiding clinical therapy, monitoring for the development of resistance, and in the research and development of new antifungal agents.

## Key Methodologies

Two primary methods are utilized for the in vitro susceptibility testing of rezafungin against yeasts: broth microdilution and disk diffusion.<sup>[1]</sup> The CLSI M27 standard provides the reference method for broth dilution antifungal susceptibility testing of yeasts.<sup>[1]</sup>

## Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of rezafungin, which is the lowest concentration of the drug that inhibits the visible growth of a fungal isolate.

#### Experimental Protocol: Broth Microdilution

##### a. Media Preparation:

- Prepare RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.
- Dispense 100  $\mu$ L of sterile, two-fold serial dilutions of rezafungin in RPMI-1640 into the wells of a 96-well microtiter plate. The typical dilution range for rezafungin is 0.008 to 8  $\mu$ g/mL.[\[1\]](#)

##### b. Inoculum Preparation:

- Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
- Prepare a suspension of the yeast in sterile saline (0.85% NaCl).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^6$  CFU/mL.
- Further dilute the adjusted inoculum in RPMI-1640 medium to achieve a final inoculum concentration of  $0.5-2.5 \times 10^3$  CFU/mL in the microtiter plate wells.

##### c. Incubation:

- Inoculate each well of the microtiter plate containing the rezafungin dilutions with 100  $\mu$ L of the final inoculum suspension.
- Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
- Incubate the plates at 35°C for 24 hours.

##### d. Endpoint Determination:

- The MIC is read as the lowest concentration of rezafungin that causes a significant diminution of growth (e.g., a 50% reduction in turbidity) compared to the growth control well. This can be determined visually or with a spectrophotometric reader.

## Disk Diffusion Method

This method provides a qualitative assessment of susceptibility by measuring the zone of growth inhibition around a paper disk impregnated with a specific amount of rezafungin.

### Experimental Protocol: Disk Diffusion

#### a. Media Preparation:

- Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[3]
- Pour the agar into sterile Petri dishes to a uniform depth of 4 mm.

#### b. Inoculum Preparation:

- Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard.
- Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
- Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.

#### c. Disk Application and Incubation:

- Aseptically apply a 5 µg rezafungin disk to the surface of the inoculated agar plate.[1][3]
- Ensure complete contact between the disk and the agar surface.
- Incubate the plates in an inverted position at 35°C for 20-24 hours.

#### d. Zone Diameter Measurement:

- After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or calipers.

## Data Presentation

Table 1: Rezafungin MIC Breakpoints for Candida Species (CLSI)[1]

| Candida Species | Susceptible ( $\leq \mu\text{g/mL}$ ) |
|-----------------|---------------------------------------|
| C. albicans     | 0.25                                  |
| C. auris        | 0.25                                  |
| C. dubliniensis | 0.25                                  |
| C. glabrata     | 0.12                                  |
| C. krusei       | 0.12                                  |
| C. parapsilosis | 2                                     |
| C. tropicalis   | 0.25                                  |

Table 2: Rezafungin Disk Diffusion Zone Diameter Breakpoints for Candida Species (FDA)[1]

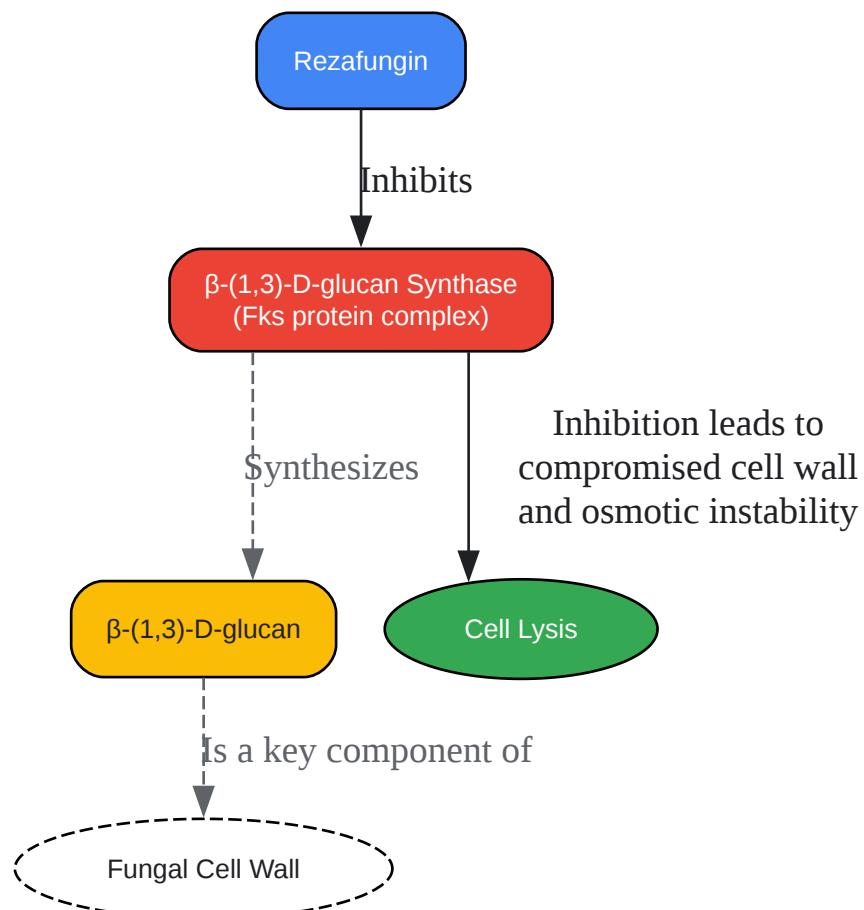

| Candida Species | Susceptible ( $\geq \text{mm}$ ) |
|-----------------|----------------------------------|
| C. albicans     | 19                               |
| C. glabrata     | 19                               |
| C. parapsilosis | 15                               |
| C. tropicalis   | 20                               |

Table 3: Quality Control (QC) Ranges for Rezafungin Susceptibility Testing[4][5]

| QC Strain                  | Method              | QC MIC Range (µg/mL) | QC Zone Diameter Range (mm) |
|----------------------------|---------------------|----------------------|-----------------------------|
| C. parapsilosis ATCC 22019 | Broth Microdilution | 0.25 - 2             | N/A                         |
| C. krusei ATCC 6258        | Broth Microdilution | 0.015 - 0.12         | N/A                         |
| C. parapsilosis ATCC 22019 | Disk Diffusion      | N/A                  | 15 - 23                     |
| C. krusei ATCC 6258        | Disk Diffusion      | N/A                  | 19 - 29                     |

## Visualizations

Caption: Workflow for Rezafungin In Vitro Susceptibility Testing.



[Click to download full resolution via product page](#)

Caption: Simplified Signaling Pathway of Rezafungin's Antifungal Action.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. liofilchem.com [lio filchem.com]
- 5. In vitro activity of rezafungin against common and rare Candida species and *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Rezafungin Acetate In Vitro Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15563506#rezafungin-acetate-in-vitro-susceptibility-testing-protocols>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)